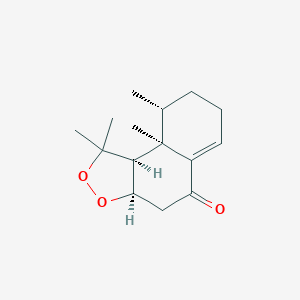

Nardosinone

准备方法

化学反应分析

反应类型: 纳多西酮经历多种类型的化学反应,包括:

氧化: 转化为纳多西酮酸或其异构体.

还原: 氢化反应.

取代: 羟基化和去甲基化.

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和其他过氧化物.

还原: 在钯等催化剂存在下使用氢气.

取代: 使用羟基化剂进行羟基化.

主要产物:

氧化: 纳多西酮酸及其异构体.

还原: 纳多西酮的还原形式.

取代: 羟基化和去甲基化衍生物.

科学研究应用

Neuroprotective Effects

Nardosinone has been identified as a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease (PD). Recent studies have demonstrated that this compound alleviates PD symptoms in mouse models. The compound promotes the proliferation of neural stem cells and enhances synaptic growth in neuronal cells, suggesting its potential to support neurogenesis and synaptic repair .

Mechanism of Action:

- Dopamine Receptor Interaction: this compound interacts with dopamine receptor D2 (DRD2), which plays a crucial role in its anti-PD effects. Molecular docking studies and Western blotting confirmed this interaction, indicating a targeted pharmacological approach .

- Anti-inflammatory Properties: this compound exhibits significant anti-inflammatory activity by inhibiting pro-inflammatory cytokine production in microglial cells, which is beneficial in neuroinflammatory conditions .

Cardiovascular Applications

This compound has shown cardioprotective effects, particularly in preventing cardiac hypertrophy. Studies indicate that it enhances nerve growth factor activity and promotes the differentiation of neural stem cells, which may contribute to cardiac regeneration .

Key Findings:

- Hypertrophy Prevention: this compound has been noted to suppress hypertrophic responses in cardiomyocytes, indicating its potential as a therapeutic agent for heart diseases .

- Vasodilatory Effects: The compound demonstrates vasodilatory activity, with studies showing that it can significantly relax blood vessels at certain concentrations .

Anti-Osteoarthritis Activity

Recent research has highlighted this compound's potential in treating osteoarthritis (OA). In animal models, this compound treatment resulted in improved joint structure and reduced inflammation associated with OA.

Mechanism of Action:

- miR-218-5p/NUMB Axis: The therapeutic effects of this compound on OA have been linked to modulation of the miR-218-5p/NUMB signaling pathway, which plays a role in osteoclast differentiation and bone remodeling .

Anti-cancer Properties

This compound has also been investigated for its anti-cancer activities. Preliminary studies suggest that it may inhibit tumor growth and metastasis through various mechanisms, including apoptosis induction in cancer cells .

Antimicrobial Effects

The compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for treating infections and periodontitis. Its effectiveness against specific pathogens highlights its potential role in dental medicine .

Summary Table of this compound Applications

作用机制

纳多西酮通过作为神经生长因子 (NGF) 介导的信号通路增强剂来增强神经突起生长 . 它与 MAP 激酶等分子靶标相互作用,MAP 激酶参与 MAP 激酶依赖性信号通路 . 这导致促进神经突起生长和突触发生 .

类似化合物:

橙黄钝叶素: 另一种具有抗炎和抗流感活性的倍半萜.

脱氧-纳奇诺尔 A: 纳多西酮的降解产物,具有血管扩张活性.

异纳多西酮: 纳多西酮的异构体,具有类似的生物活性.

独特性: 纳多西酮因其对 NGF 介导的神经突起生长的特异性增强作用及其在神经退行性疾病和癌症中的潜在治疗应用而具有独特性 .

相似化合物的比较

Aurantio-obtusin: Another sesquiterpene with anti-inflammatory and anti-influenza activities.

Desoxo-narchinol A: A degradation product of nardosinone with vasodilatory activity.

Isothis compound: An isomer of this compound with similar biological activities.

Uniqueness: this compound is unique due to its specific enhancement of NGF-mediated neurite outgrowth and its potential therapeutic applications in neurodegenerative diseases and cancer .

生物活性

Nardosinone, a sesquiterpene derived from Nardostachys jatamansi, has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, anti-inflammatory effects, and potential therapeutic applications in neurodegenerative diseases. This article reviews the current understanding of this compound's biological activity, supported by various studies and findings.

This compound exhibits a range of pharmacological effects that are primarily mediated through its interaction with various signaling pathways. Research indicates that this compound can enhance neurite outgrowth, promote the proliferation and differentiation of neural stem cells, and exert anti-inflammatory effects.

- Neurite Outgrowth : this compound has been shown to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells, indicating its potential role in neuronal regeneration .

- Neuroinflammation : In BV-2 microglial cells, this compound significantly inhibited the production of nitric oxide (NO) induced by lipopolysaccharide (LPS), demonstrating its anti-neuroinflammatory properties with an IC50 value ranging from 37.82 to 74.21 μM .

1. Neuroprotective Effects

This compound has been studied for its neuroprotective capabilities, particularly in models of Parkinson's disease (PD). In a recent study, this compound was found to alleviate PD symptoms in mice by enhancing dopamine receptor D2 (DRD2) expression and modulating neurotransmitter levels .

2. Osteoclastogenesis Inhibition

This compound has demonstrated the ability to suppress RANKL-induced osteoclastogenesis in vitro and in vivo. This suppression occurs through the inhibition of ERK and JNK signaling pathways, leading to decreased expression of osteoclast-specific markers such as c-Fos and NFATc1 .

3. Impact on Neural Stem Cells

Research has highlighted this compound's role in promoting the proliferation and migration of neural stem cells. It induces selective differentiation into neurons and oligodendrocytes, which is crucial for brain repair mechanisms .

Case Study 1: this compound in Parkinson’s Disease

In a study involving a rotenone-induced PD rat model, this compound was co-administered with levodopa. The results indicated significant improvements in behavioral disorders and neuronal integrity, alongside increased levels of neurotransmitters such as dopamine . This suggests that this compound may enhance the efficacy of conventional PD treatments.

Case Study 2: Neuroinflammation Model

In BV-2 microglia exposed to LPS, this compound exhibited significant inhibition of inflammatory markers. The study measured NO production as a key indicator of neuroinflammation, showing that this compound could effectively mitigate inflammatory responses at specific concentrations .

Summary of Research Findings

属性

IUPAC Name |

(3aR,9R,9aR,9bS)-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9-6-5-7-10-11(16)8-12-13(15(9,10)4)14(2,3)18-17-12/h7,9,12-13H,5-6,8H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGHHSIMRWPVQM-JWFUOXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C3C(CC2=O)OOC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946520 | |

| Record name | Nardosinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23720-80-1 | |

| Record name | Nardosinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23720-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nardosinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023720801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nardosinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nardosinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VA93HYL8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。